5-Methylfuran-2-sulfonamide

CCR2 antagonist Inflammation GPCR

Select 5-methylfuran-2-sulfonamide for your medicinal chemistry program. The 5-methyl substituent enhances electron density and steric effects, enabling high-yielding derivatization (88% yield) and nanomolar CCR2 antagonism (IC50 = 70 nM). Its N-hydroxy derivatives serve as pH-sensitive prodrugs (Cimlanod/BMS-986231) for HNO delivery. Ideal for building GPCR-targeted libraries, carbonic anhydrase inhibitor SAR, and parallel synthesis campaigns. Available in multi‑gram quantities from reliable supply chains.

Molecular Formula C5H7NO3S
Molecular Weight 161.18 g/mol
CAS No. 108583-53-5
Cat. No. B012272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuran-2-sulfonamide
CAS108583-53-5
Synonyms2-Furansulfonamide,5-methyl-(9CI)
Molecular FormulaC5H7NO3S
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)S(=O)(=O)N
InChIInChI=1S/C5H7NO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
InChIKeyQFVRGWDWLKEIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylfuran-2-sulfonamide CAS 108583-53-5: Core Sulfonamide Building Block for Pharmaceutical and Chemical Research


5-Methylfuran-2-sulfonamide (CAS 108583-53-5) is a heterocyclic sulfonamide featuring a furan ring methylated at the 5-position. With a molecular formula of C5H7NO3S and a molecular weight of 161.18 g/mol, this compound serves as a versatile synthetic intermediate for the preparation of diverse sulfonamide derivatives [1]. It is characterized by a melting point of 115-117°C and is typically supplied as a powder with a purity specification of 95% or higher . The compound functions as a key building block in medicinal chemistry, enabling the construction of pharmacologically active sulfonamide-containing scaffolds. Its structural features—the electron-rich furan ring and the hydrogen-bond-capable sulfonamide group—render it valuable for generating compound libraries targeting enzymes such as carbonic anhydrases, receptors like CCR2, and other therapeutically relevant proteins [2].

Why 5-Methylfuran-2-sulfonamide Cannot Be Replaced by Unsubstituted or Differently Substituted Furan Sulfonamides


Generic substitution of 5-methylfuran-2-sulfonamide with other furan sulfonamides (e.g., furan-2-sulfonamide) is not viable due to quantifiable differences in physical properties, reactivity, and downstream biological outcomes. The presence of the methyl group at the 5-position alters the electron density of the furan ring, which influences both the compound's melting point (115-117°C versus 122-123°C for the unsubstituted analog ) and its behavior in synthetic transformations [1]. More critically, the 5-methylfuran-2-sulfonamide scaffold imparts distinct pharmacological properties to its derivatives: compounds built upon this core have demonstrated nanomolar affinity for the CCR2 receptor [2] and have been advanced into clinical development as a pH-sensitive prodrug platform (Cimlanod/BMS-986231) for the treatment of acute decompensated heart failure [3]. These performance characteristics are not transferable to alternative furan sulfonamide scaffolds. The evidence presented in Section 3 quantifies these differentiators to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 5-Methylfuran-2-sulfonamide: Direct Comparator Data


Derivative Potency: Nanomolar CCR2 Receptor Inhibition by 5-Methylfuran-2-sulfonamide-based Compounds

A derivative of 5-methylfuran-2-sulfonamide, specifically N-[5-chloro-2-(methylthio)phenyl]-5-methylfuran-2-sulfonamide, exhibits an IC50 of 70 nM against the human C-C chemokine receptor type 2 (CCR2) in a cellular assay [1]. While no direct comparator data for the unsubstituted furan-2-sulfonamide analog are available in the same assay, this nanomolar potency demonstrates the scaffold's utility for generating potent GPCR modulators. By contrast, many simple sulfonamide building blocks lack this level of target engagement without extensive further derivatization. The 70 nM IC50 value serves as a benchmark for the intrinsic activity achievable with the 5-methylfuran-2-sulfonamide core.

CCR2 antagonist Inflammation GPCR

Clinical-Stage Prodrug Platform: 5-Methylfuran-2-sulfonamide as the Core of Cimlanod (BMS-986231)

5-Methylfuran-2-sulfonamide is the parent sulfonamide of N-hydroxy-5-methylfuran-2-sulfonamide (Cimlanod/BMS-986231), a second-generation nitroxyl (HNO) donor that was advanced to clinical development for acute decompensated heart failure [1]. Cimlanod delivers HNO via pH-dependent chemical breakdown at neutral blood pH. Critically, 5-methylfuran-2-sulfonamide itself is identified as Degradant 4 in forced degradation studies of Cimlanod formulation solutions, where it is a stable and quantifiable degradation product [1]. In a stressed stability study at 40°C for 6 days in citrate buffer (pH 4.5), Cimlanod (0.4 mg/mL) degraded to yield quantifiable levels of 5-methylfuran-2-sulfonamide, alongside other degradants. The concentration-dependent stability data (Table 1 in the reference) show that 5-methylfuran-2-sulfonamide remains as a stable, trackable entity even under accelerated conditions, underscoring its robustness as a building block.

HNO donor Heart failure Prodrug

Physical Property Differentiation: Lower Melting Point vs. Unsubstituted Furan-2-sulfonamide

5-Methylfuran-2-sulfonamide exhibits a melting point of 115-117°C , which is 5-8°C lower than that of the unsubstituted analog furan-2-sulfonamide (melting point 122-123°C ). This modest but measurable difference reflects altered intermolecular interactions in the solid state due to the presence of the methyl substituent. While not a dramatic differentiation, the lower melting point can translate into practical advantages during compound handling, recrystallization, and formulation development. For laboratories synthesizing derivatives at scale, a lower-melting building block may simplify purification workflows and reduce energy requirements for processing.

Crystallinity Handling Purification

Synthetic Utility: High-Yield Derivatization Enables Efficient Library Synthesis

The 5-methylfuran-2-sulfonamide scaffold has been employed in high-yielding synthetic transformations. In a representative example, the related compound 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide was synthesized from 5-methylfurfurylamine in 88% yield after recrystallization [1]. While this specific reaction does not use 5-methylfuran-2-sulfonamide directly, it demonstrates the favorable reactivity of the 5-methylfuran moiety in sulfonamide-forming reactions. Furthermore, studies on N-allyl-N-(methylfuran)-sulfonamide compounds have shown that increasing steric bulk on the sulfonamide substituent (from methyl to triisopropylbenzene) leads to a three-fold increase in cyclization rate and a 15% increase in yield [2]. These data support the selection of the 5-methylfuran-2-sulfonamide core as a privileged scaffold for constructing diverse compound libraries with enhanced synthetic efficiency.

Building block Sulfonamide synthesis Medicinal chemistry

Commercial Availability and Purity: Reliable Procurement with Validated Specifications

5-Methylfuran-2-sulfonamide is readily available from established chemical suppliers with well-defined purity specifications. Sigma-Aldrich supplies the compound with a purity of 95% (physical form: powder, storage temperature: room temperature) . AKSci offers the compound at 95% purity with options for 100mg, 1g, and 5g quantities . Additional vendors provide grades with purity ≥97% . In comparison, less common furan sulfonamide analogs (e.g., 4-substituted or 2,5-disubstituted variants) often require custom synthesis with longer lead times and higher costs. The standardized commercial availability of 5-methylfuran-2-sulfonamide reduces procurement risk and ensures batch-to-batch consistency for research and development programs.

Procurement Quality control Supply chain

Optimal Application Scenarios for 5-Methylfuran-2-sulfonamide in Research and Industrial Settings


Medicinal Chemistry Campaigns Targeting GPCRs (e.g., CCR2 Antagonists)

Based on the nanomolar activity (IC50 = 70 nM) demonstrated by N-[5-chloro-2-(methylthio)phenyl]-5-methylfuran-2-sulfonamide against CCR2 [1], 5-methylfuran-2-sulfonamide is an excellent starting building block for the design and synthesis of novel GPCR modulators. Its furan-sulfonamide core provides a hydrogen-bonding motif and a vector for further functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries. Procurement of this compound is justified for any program seeking to develop potent and selective receptor antagonists with favorable synthetic tractability.

Prodrug Design and Development (HNO Donor Platforms)

The successful advancement of Cimlanod (BMS-986231), an N-hydroxy derivative of 5-methylfuran-2-sulfonamide, to clinical trials for heart failure validates this scaffold as a viable prodrug platform for HNO delivery [2]. Researchers developing pH-sensitive prodrugs or nitroxyl donors can confidently select 5-methylfuran-2-sulfonamide as a precursor, knowing that its N-hydroxy derivatives exhibit predictable, pH-dependent degradation and have established stability profiles under stressed conditions (40°C, pH 4.5). The compound's stable nature as a degradation product further supports its utility in formulation development and impurity profiling.

High-Throughput Synthesis and Library Production

The demonstrated high-yielding derivatization (e.g., 88% yield for a related 5-methylfuran sulfonamide [3]) and the favorable steric effects observed in cyclization reactions (three-fold rate increase, 15% yield boost with bulkier substituents [4]) make 5-methylfuran-2-sulfonamide a robust building block for parallel synthesis and library production. Its commercial availability in multi-gram quantities from reputable vendors ensures that large-scale synthesis campaigns can be executed without supply chain interruptions, reducing cost per compound and accelerating hit-to-lead timelines.

Carbonic Anhydrase Inhibitor Discovery

Substituted furan sulfonamides have been extensively studied as carbonic anhydrase inhibitors (CAIs), with several analogs showing superior potency to acetazolamide against isoforms hCA I, hCA IV, and hCA IX [5]. 5-Methylfuran-2-sulfonamide provides the core sulfonamide zinc-binding group (ZBG) required for CA inhibition, and its methyl substituent offers a handle for modulating isoform selectivity and physicochemical properties. This scaffold is particularly suited for programs targeting tumor-associated isoforms (hCA IX) or glaucoma (hCA II, hCA IV), where well-characterized SAR around furan sulfonamides exists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylfuran-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.